molecular formula C17H21ClN4O3S2 B10992527 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B10992527
M. Wt: 429.0 g/mol
InChI Key: CRJLTGLNCWBVTA-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a thiadiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the chlorinated benzamide coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide stands out due to its additional thiadiazolylidene moiety. This unique feature enhances its potential for specific interactions and applications in various scientific fields .

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN5O3SC_{18}H_{22}ClN_{5}O_{3}S, with a molecular weight of approximately 433.911 g/mol. Its structural features include a chloro-substituted benzamide framework and a thiazinane moiety containing dioxido groups, as well as a thiadiazole component that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial and antifungal properties. The presence of the triazole ring is particularly noteworthy due to its known efficacy against various pathogens.

Table 1: Comparative Antimicrobial Activity

Compound NameActivityReference
IsoniazidHigh
FluconazoleHigh
4-Chloro-Benzamide DerivativeModerate

Structure-Activity Relationships (SAR)

The SAR studies suggest that the biological activity of this compound can be correlated with specific functional groups within its structure. For example:

  • The triazole ring enhances the compound's interaction with microbial enzymes.
  • The thiazinane moiety may play a role in stabilizing the compound's conformation, enhancing its binding affinity to target sites.

Case Studies

In vitro studies have demonstrated that 4-chloro derivatives exhibit biological activities comparable to established antibiotics. For instance:

  • Mycobacterial Inhibition : A study showed that certain derivatives inhibited mycobacterial growth at concentrations lower than traditional antibiotics like isoniazid and penicillin G .
  • Fungal Inhibition : The compound displayed antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections.

Potential Therapeutic Applications

Given its promising biological profile, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : Development as a new class of antibiotics targeting resistant bacterial strains.
  • Fungal Treatments : Potential formulation for antifungal therapies in immunocompromised patients.

Q & A

Q. Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step heterocyclic ring formations and functional group couplings. Key steps include:

  • Thiazole/Thiadiazole Ring Formation : Use α-haloketones or thiourea derivatives under acidic/basic conditions (e.g., POCl₃-mediated cyclization at 90°C for thiadiazole synthesis) .
  • Amide Coupling : Employ carbodiimide-based agents (e.g., DCC) for benzamide linkage formation under inert atmospheres to prevent oxidation .
  • Purification : Chromatography (TLC-guided column) or recrystallization from DMSO/water mixtures ensures purity .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization TipsReference
Thiadiazole formationPOCl₃, 90°C reflux, pH 8–9 (NH₃ adjustment)Monitor pH to avoid side products
Thiazinan sulfonationH₂O₂/AcOH under refluxUse excess oxidant for full dioxidation
Final couplingDCM solvent, Et₃N base, room temperatureExclude moisture to prevent hydrolysis

Q. Basic: Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in heterocyclic systems (e.g., distinguishing thiadiazole C-H vs. thiazinan protons) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, critical for validating complex molecular formulas .
  • IR Spectroscopy : Detects functional groups (e.g., amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • HPLC-PDA : Quantifies purity (>95% threshold for pharmacological assays) .

Q. Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or regiochemical ambiguities. Strategies include:

  • Variable Temperature NMR : Differentiates dynamic equilibria (e.g., E/Z isomerism in the thiadiazolylidene moiety) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereoelectronic effects .
  • Comparative DFT Calculations : Predicts ¹³C NMR chemical shifts to validate proposed structures against experimental data .

Q. Advanced: What experimental designs are recommended to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • Cellular Assays :
    • Apoptosis/Cell Cycle : Flow cytometry with Annexin V/PI staining .
    • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess antioxidant activity .
  • Kinetic Studies : Monitor enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) .

Q. Advanced: How can computational modeling optimize the compound’s physicochemical properties for pharmacological applications?

Methodological Answer:

  • Solubility Enhancement :
    • Co-solvent Screening : Use Hansen solubility parameters (HSPiP software) to identify excipients (e.g., PEG 400) .
    • Salt Formation : Predict pKa via MarvinSketch to design hydrochloride salts .
  • Metabolic Stability : CYP450 metabolism prediction (e.g., StarDrop’s P450 Module) guides structural modifications to block vulnerable sites .

Q. Advanced: What strategies mitigate regioselectivity challenges during thiadiazole and thiazinan ring formation?

Methodological Answer:

  • Directed Metalation : Use lithiation (e.g., LDA) to control substitution patterns on benzamide precursors .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) during sulfonation steps .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation in thiadiazole cyclization .

Q. Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks .
  • HPLC-MS Stability Screening : Monitor degradation products (e.g., hydrolyzed amide bonds) .
  • pH-Dependent Stability : Use buffer solutions (pH 1–13) to identify labile functional groups .

Q. Advanced: What methodologies address low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Reagent Optimization : Compare HATU vs. EDCI/HOBt efficiency in polar aprotic solvents .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 80°C, 100 W) .
  • In Situ Activation : Generate active esters from carboxylic acids using NHS esters for improved coupling .

Properties

Molecular Formula

C17H21ClN4O3S2

Molecular Weight

429.0 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H21ClN4O3S2/c1-11(2)9-15-20-21-17(26-15)19-16(23)12-5-6-13(18)14(10-12)22-7-3-4-8-27(22,24)25/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,21,23)

InChI Key

CRJLTGLNCWBVTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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